6-Bromo-2-chloro-8-methylquinolin-5-amine

Monoamine Oxidase A Neurodegeneration Antidepressant Research

This polyhalogenated quinoline-5-amine achieves balanced low-nanomolar inhibition of MAO-A (9.5 nM) and MAO-B (6.90 nM) with >2,000-fold selectivity over BuChE. Only the exact substitution pattern (Br at C6, Cl at C2, CH3 at C8, NH2 at C5) ensures the established, quantifiable potency metrics; procuring a positional isomer or des-halo analog introduces uncontrolled IC50 variability, potentially shifting activity from nanomolar to micromolar. Supplied at ≥98% purity (HPLC), it provides a reliable starting material for multi-step MTDL synthesis and a definitive benchmark for SAR studies. Order this validated scaffold to eliminate batch-to-batch activity uncertainty.

Molecular Formula C10H8BrClN2
Molecular Weight 271.54 g/mol
CAS No. 858467-33-1
Cat. No. B3289510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-chloro-8-methylquinolin-5-amine
CAS858467-33-1
Molecular FormulaC10H8BrClN2
Molecular Weight271.54 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1N=C(C=C2)Cl)N)Br
InChIInChI=1S/C10H8BrClN2/c1-5-4-7(11)9(13)6-2-3-8(12)14-10(5)6/h2-4H,13H2,1H3
InChIKeyIESCCEPXQQOHNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-chloro-8-methylquinolin-5-amine (CAS 858467-33-1): Key Quinoline Scaffold for Monoamine Oxidase and Cholinesterase Modulation


6-Bromo-2-chloro-8-methylquinolin-5-amine (CAS 858467-33-1) is a polyhalogenated, methyl-substituted quinoline-5-amine derivative (C10H8BrClN2, MW 271.54 g/mol) . Structurally characterized by the strategic placement of bromine at C6, chlorine at C2, a methyl group at C8, and a primary amine at C5, this compound presents a distinct substitution pattern that defines its interaction with monoaminergic and cholinergic enzyme targets. Available as a research chemical with purity specifications typically ≥95% (HPLC) , it serves as a versatile intermediate in medicinal chemistry and a lead-like scaffold for developing inhibitors of amine oxidase [flavin-containing] isoforms (MAO-A/MAO-B) and butyrylcholinesterase (BuChE), as evidenced by curated bioactivity data [1].

6-Bromo-2-chloro-8-methylquinolin-5-amine: Why Unsubstituted or Mono-Substituted Quinoline Analogs Cannot Recapitulate Its Multi-Target Enzyme Inhibition Profile


The simultaneous presence of electron-withdrawing halogens (Br, Cl) and an electron-donating methyl group on the quinoline-5-amine core profoundly modulates electronic density, lipophilicity, and steric hindrance, directly translating into a unique, low-nanomolar inhibitory profile against both human monoamine oxidase isoforms (MAO-A and MAO-B) [1]. Generic substitution with simpler quinoline-5-amines (e.g., 8-methylquinolin-5-amine or 2-chloroquinoline derivatives) fails to reproduce this dual-target potency or the associated selectivity window against butyrylcholinesterase [1]. Procuring a non-identical analog—even a positional isomer or one lacking a single substituent—introduces uncontrolled variability in enzyme inhibition constants (IC50), potentially shifting potency from the nanomolar to the micromolar range and altering the MAO-A/MAO-B selectivity index [2]. For applications requiring precise modulation of monoamine metabolism or cholinergic pathways, only the exact substitution pattern guarantees the established, quantifiable activity metrics.

6-Bromo-2-chloro-8-methylquinolin-5-amine: A Comparative, Quantitative Evidence Guide for Scientific Selection in Enzyme Inhibition Studies


MAO-A Inhibition: Comparable Potency to Clorgyline with a Distinct Non-Selective Profile

6-Bromo-2-chloro-8-methylquinolin-5-amine inhibits human recombinant MAO-A with an IC50 of 9.5 nM [1]. This potency is within the same order of magnitude as the selective reference inhibitor clorgyline (IC50 = 19.5 ± 1.1 nM, n=3) [2] and represents a >2000-fold increase over its activity against BuChE [1]. Crucially, unlike clorgyline, which is highly selective for MAO-A (selectivity index > 2300), the target compound exhibits nearly equipotent inhibition of MAO-B (see Evidence Item 2), offering a dual-target inhibition profile not found in the reference standard [2].

Monoamine Oxidase A Neurodegeneration Antidepressant Research

MAO-B Inhibition: Low Nanomolar Potency Outperforms Reference Inhibitor Selegiline

The compound demonstrates potent inhibition of human recombinant MAO-B with an IC50 of 6.90 nM [1]. This value indicates a 2.8-fold higher potency than the widely used reference MAO-B inhibitor selegiline (l-deprenyl), which exhibits an IC50 of 19.58 ± 0.83 nM under comparable assay conditions [2]. Furthermore, with an MAO-A/MAO-B selectivity index of ~1.38, this compound lacks the pronounced MAO-B selectivity characteristic of selegiline (SI > 3400), instead presenting a balanced dual-inhibitor profile [2].

Monoamine Oxidase B Parkinson's Disease Neuroprotection

Selective Advantage: Pronounced MAO Over BuChE Activity Window Uncommon Among Halogenated Quinolines

Inhibition of equine serum butyrylcholinesterase (BuChE) occurs at an IC50 of 19.8 µM (1.98E+4 nM) [1]. This yields a selectivity window of >2,000-fold for both MAO-A and MAO-B over BuChE [1]. This pronounced selectivity is a differentiating feature, as many polyhalogenated quinoline derivatives exhibit promiscuous cholinergic activity that complicates interpretation in CNS-targeted studies. For context, other halogenated quinoline scaffolds have been reported with micromolar BuChE inhibition (e.g., some quinoline carboxylic acid derivatives showing IC50 values of 4-89 µM against AChE [2]), but lack the combined nanomolar MAO activity and robust selectivity demonstrated here.

Butyrylcholinesterase Selectivity Profile CNS Drug Discovery

Molecular Scaffold Differentiation: The 6-Bromo-2-chloro-8-methyl Substitution Pattern Drives Nanomolar Potency, While Simpler Analogs Exhibit Micromolar or Inactive Profiles

The specific halogenation and methylation pattern of this compound is critical for high-affinity MAO engagement. Class-level SAR analysis of quinoline-5-amine derivatives reveals that subtle structural modifications can dramatically shift potency by orders of magnitude. For example, a related 2-chloro-8-methylquinoline amine derivative, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, exhibits anticancer activity with an IC50 of 29.4 µM [2], a >3000-fold lower potency than the nanomolar MAO inhibition observed for the target compound. Furthermore, an analog lacking the 6-bromo and 2-chloro substituents (8-methylquinolin-5-amine, CAS 50358-40-2) is reported as a useful research chemical with no established nanomolar enzyme inhibition data [3]. This underscores that the unique 6-bromo-2-chloro-8-methyl substitution is not merely decorative but is essential for achieving the observed dual-target, low-nanomolar profile [1].

Structure-Activity Relationship Quinoline SAR Chemical Probe Development

6-Bromo-2-chloro-8-methylquinolin-5-amine: Validated Application Scenarios for Scientific and Industrial Research


Dual MAO-A/MAO-B Inhibition Studies in Neurodegeneration Research

Leverage the compound's balanced, low-nanomolar potency against both human MAO isoforms (MAO-A IC50 = 9.5 nM; MAO-B IC50 = 6.90 nM) [1] to investigate the therapeutic potential of dual-target inhibition in Parkinson's disease, Alzheimer's disease, and depression models. Unlike the selective reference inhibitors clorgyline and selegiline, this compound allows for simultaneous modulation of both serotonin/norepinephrine and dopamine/phenylethylamine metabolism in a single chemical entity [2].

Chemical Probe for Dissecting Monoaminergic vs. Cholinergic Pathways

Utilize the pronounced selectivity window (>2,000-fold for MAO-A/B over BuChE) [1] to minimize off-target cholinergic effects in in vitro and ex vivo assays. This is particularly valuable in CNS research where cholinesterase interference can confound the interpretation of behavioral or neurochemical data [3].

Structure-Activity Relationship (SAR) Benchmark for Halogenated Quinoline Scaffolds

Employ this compound as a high-activity reference point for SAR studies exploring the impact of halogen substitution (Br, Cl) and methylation on quinoline-5-amine scaffolds. Its established nanomolar IC50 values provide a quantitative benchmark for evaluating the potency gains or losses associated with structural modifications, as demonstrated by the >3,000-fold potency differential observed with a related 2-chloro-8-methylquinoline amine derivative [4].

Pharmaceutical Intermediate for Multi-Target Directed Ligands (MTDLs)

The compound's synthetic handles—including the reactive amine at C5 and halogen atoms suitable for cross-coupling reactions—make it a versatile intermediate for the synthesis of more complex MTDLs targeting both monoamine oxidases and other enzymes (e.g., kinases, as suggested by patent literature on related quinoline derivatives) [5]. Its documented purity (≥95%) ensures reliable starting material for multi-step synthetic routes.

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